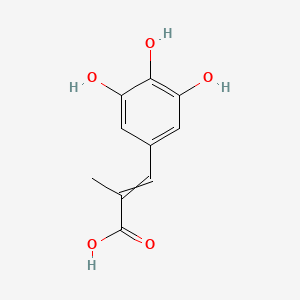
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid is a chemical compound known for its unique structure and properties. It belongs to the class of hydroxycinnamic acids, which are commonly found in various plants and have significant biological activities. This compound is characterized by the presence of three hydroxyl groups on the phenyl ring and a propenoic acid moiety, making it a versatile molecule in both synthetic and natural chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid typically involves the condensation of 3,4,5-trihydroxybenzaldehyde with an appropriate methylated acetic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-Methyl-3-(3,4,5-trihydroxyphenyl)propanoic acid.
Substitution: Formation of ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid
- 3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (Caffeic acid)
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid)
Uniqueness
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid is unique due to the presence of three hydroxyl groups on the phenyl ring, which enhances its antioxidant properties compared to other similar compounds. Additionally, the methyl group on the propenoic acid moiety provides distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
773120-48-2 |
|---|---|
Formule moléculaire |
C10H10O5 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(10(14)15)2-6-3-7(11)9(13)8(12)4-6/h2-4,11-13H,1H3,(H,14,15) |
Clé InChI |
MZIRRARAFBERIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=C(C(=C1)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


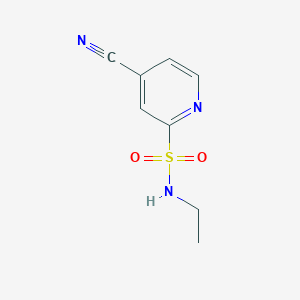
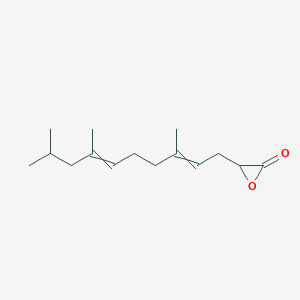


![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)

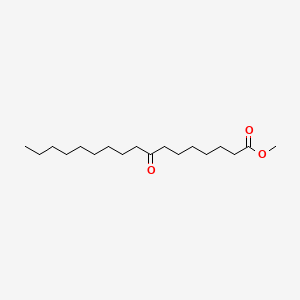

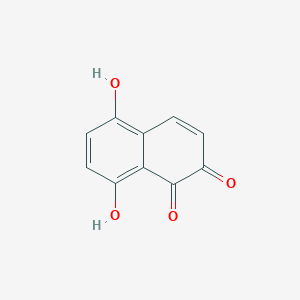
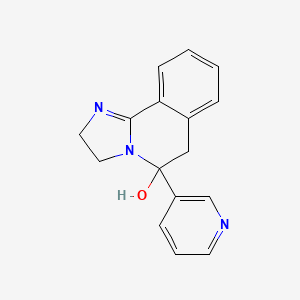
![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
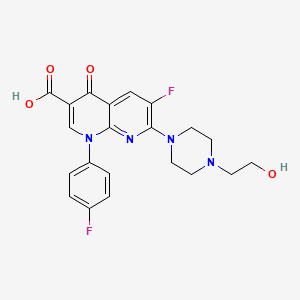
![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
